

(+)-Benzotetramisole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (+)-Benzotetramisole

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Abstract

(+)-Benzotetramisole (BTM) is a chiral isothioureia-based organocatalyst that has emerged as a powerful tool in asymmetric synthesis. A benzannulated derivative of the antihelmintic drug tetramisole, (+)-BTM has demonstrated remarkable enantioselectivity in a variety of acyl transfer reactions. This technical guide provides an in-depth overview of the fundamental properties, mechanism of action, and key applications of **(+)-Benzotetramisole**, with a focus on its utility in kinetic and dynamic kinetic resolutions. Detailed experimental protocols and a scalable synthesis are also presented to facilitate its practical application in the laboratory.

Core Properties

(+)-Benzotetramisole is a white to pale yellow crystalline powder.^[1] Its fundamental chemical and physical properties are summarized in the tables below.

Chemical and Physical Properties

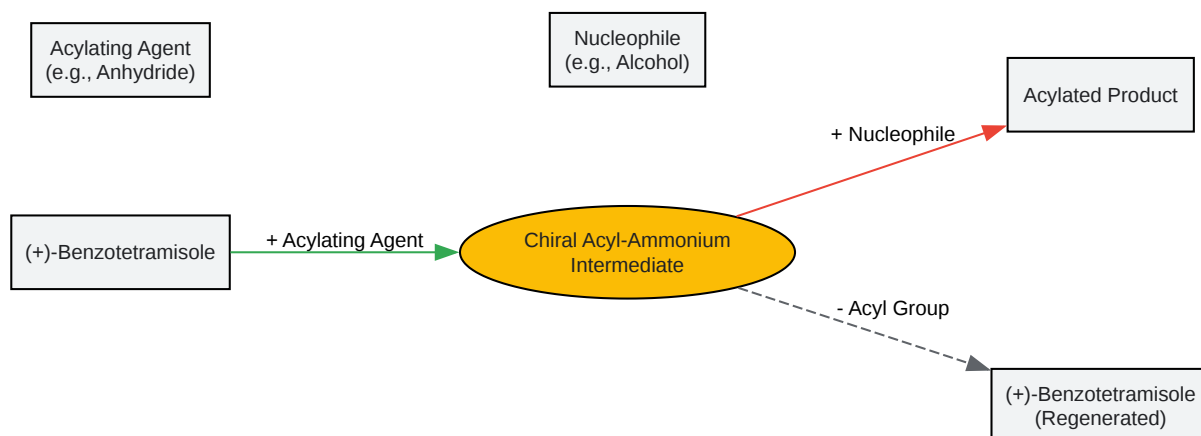
Property	Value	Reference(s)
Appearance	White to pale yellow crystalline powder	[1]
Melting Point	91.0 to 95.0 °C	[2][3]
Specific Rotation	+245° (c=1, MeOH)	[2][3]
Solubility	Soluble in common organic solvents	[1]

Structural and Molecular Data

Identifier	Value	Reference(s)
IUPAC Name	(2R)-2-phenyl-1,2-dihydroimidazo[2,1-b][2]benzothiazole	[4]
CAS Number	885051-07-0	[5]
Molecular Formula	C ₁₅ H ₁₂ N ₂ S	[5]
Molecular Weight	252.33 g/mol	[5]
SMILES String	C1--INVALID-LINK--C4=CC=CC=C4	[4]

Mechanism of Action: Asymmetric Acyl Transfer

(+)-Benzotetramisole functions as a highly effective Lewis base catalyst, primarily in enantioselective acyl transfer reactions.[2] The catalytic cycle is initiated by the reaction of the isothioureia moiety of BTM with an acylating agent, such as an anhydride, to form a highly reactive chiral acyl-ammonium intermediate. This intermediate then serves as a potent acylating agent, transferring the acyl group to a nucleophile, for instance, an alcohol. The chirality of the BTM backbone effectively shields one face of the electrophilic acyl group, leading to a highly enantioselective transfer to the incoming nucleophile.[2]



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Catalytic cycle of **(+)-Benzotetramisole** in acyl transfer reactions.

Experimental Protocols

Scalable, Chromatography-Free Synthesis of **(+)-Benzotetramisole**

A scalable and chromatography-free two-step synthesis of **(+)-Benzotetramisole** has been developed, making this powerful catalyst readily accessible.[2] The procedure starts from commercially available (R)-phenylglycinol.

Step 1: Synthesis of (R)-2-(2-hydroxyphenethylamino)benzo[d]thiazole

- To a stirred solution of (R)-phenylglycinol (1.0 eq) in 1,2-dichlorobenzene (2.0 M), add 2-chlorobenzothiazole (1.0 eq) and ethyldiisopropylamine (2.0 eq).
- Heat the mixture to reflux (ca. 195 °C) for 24 hours.
- Monitor the reaction for the consumption of 2-chlorobenzothiazole by GC analysis.
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.

- The crude product can be purified by crystallization.

Step 2: Synthesis of **(+)-Benzotetramisole**

- Dissolve the crude product from Step 1 in anhydrous dichloromethane (0.1 M).
- Cool the solution to 0 °C in an ice/water bath.
- Add triethylamine (4.0 eq) followed by the dropwise addition of methanesulfonyl chloride (1.3 eq).
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Quench the reaction with aqueous 1 M sodium hydroxide.
- Perform an acid/base extraction to purify the product.
- The final product can be obtained in high yield and purity after trituration with hot diethyl ether.^[3]

Kinetic Resolution of Secondary Benzylic Alcohols

(+)-Benzotetramisole has demonstrated outstanding enantioselectivity in the kinetic resolution of secondary benzylic alcohols.^[1]

General Procedure:

- To a solution of the racemic secondary benzylic alcohol (1.0 eq) in chloroform (0.25 M) at 0 °C, add **(+)-Benzotetramisole** (4 mol %).
- Add N,N-diisopropylethylamine (0.75 eq) and isobutyric anhydride (0.75 eq).
- Stir the reaction mixture at 0 °C and monitor the progress by TLC or GC.
- Upon reaching approximately 50% conversion, quench the reaction.
- The enantioenriched alcohol and the corresponding ester can be separated by column chromatography.

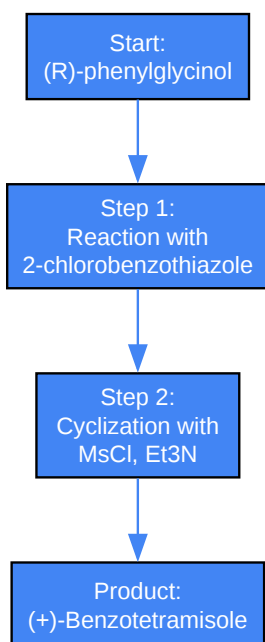
Dynamic Kinetic Resolution of Azlactones

(+)-Benzotetramisole is also a highly effective catalyst for the dynamic kinetic resolution of azlactones, providing access to enantioenriched α -amino acid derivatives.[5]

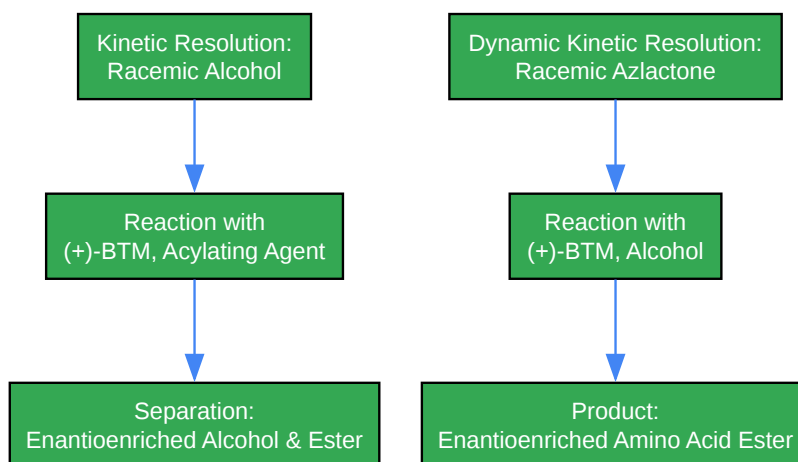
General Procedure:

- To a solution of the racemic azlactone (1.0 eq) and di(1-naphthyl)methanol (1.2 eq) in a suitable solvent (e.g., toluene) at room temperature, add **(+)-Benzotetramisole** (10 mol %).
- Stir the reaction mixture at room temperature until the azlactone is consumed (monitored by TLC or ^1H NMR).
- The product, an ester of the α -amino acid, can be purified by column chromatography.
- High enantiomeric excesses (up to 96% ee) have been achieved with this method.[5]

Synthesis of (+)-BTM



Application in Asymmetric Catalysis



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General workflow for the synthesis and application of **(+)-Benzotetramisole**.

Conclusion

(+)-Benzotetramisole is a versatile and highly enantioselective organocatalyst for acyl transfer reactions. Its accessibility through a scalable, chromatography-free synthesis, coupled with its demonstrated efficacy in the kinetic and dynamic kinetic resolution of valuable chiral building blocks, establishes it as a significant tool for chemists in research and development. The detailed protocols provided herein serve as a practical guide for the synthesis and application of this remarkable catalyst.

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